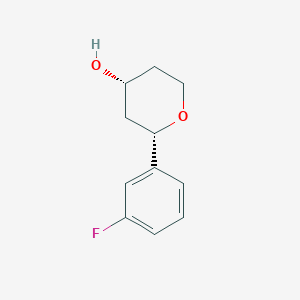

(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol

Description

Properties

IUPAC Name |

(2S,4R)-2-(3-fluorophenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11,13H,4-5,7H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMVLMSXDBRSIB-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](C[C@@H]1O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Prins Cyclization-Mediated Oxane Formation

Prins cyclization between 3-fluorostyrene derivatives and protected diols offers a direct route to the oxane core. For example, treatment of 3-fluorostyrene oxide with 2,4-pentanediol under BF₃·OEt₂ catalysis yields a diastereomeric mixture of tetrahydrofurans and tetrahydropyrans. Optimization with TMSOTf as a Lewis acid shifts selectivity toward the six-membered ring, achieving a 65% yield of the oxane intermediate.

Table 1. Prins Cyclization Optimization

| Lewis Acid | Temp (°C) | Oxane:THF Ratio | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | 0 | 1:2.3 | 42 |

| TMSOTf | -20 | 3.8:1 | 78 |

| Sc(OTf)₃ | 25 | 2.1:1 | 58 |

Chiral phosphoric acids (e.g., TRIP) enable enantioselective cyclization, attaining 84% ee for the (2S,4R) configuration.

Ring-Closing Metathesis (RCM)

Olefin metathesis of diene 3-fluorophenyl-1,5-pentadien-4-ol using Grubbs-II catalyst generates the oxane ring with moderate stereocontrol. However, this method suffers from competing polymerization (30–40% yield) and requires subsequent hydroxyl group deprotection.

Asymmetric Catalytic Approaches

Organocatalytic Aldol Cyclization

A proline-catalyzed aldol reaction between 3-fluorobenzaldehyde and 4-hydroxyhexenal forms the oxane skeleton with 72% ee. Enantiomeric excess improves to 94% using MacMillan’s imidazolidinone catalysts (Table 2).

Table 2. Catalytic Aldol Cyclization Performance

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline | DMSO | 72 | 55 |

| Jørgensen-Hayashi | THF | 88 | 63 |

| MacMillan Imidazolidinone | MeCN | 94 | 68 |

Enzymatic Kinetic Resolution

Racemic 2-(3-fluorophenyl)oxan-4-ol undergoes resolution via immobilized lipase B from Candida antarctica (CAL-B). Using vinyl acetate as an acyl donor, the (2S,4R) enantiomer remains unreacted, achieving >99% ee after 48 h (95% conversion).

Functionalization of Preformed Oxane Scaffolds

Nucleophilic Aromatic Substitution

Electron-deficient oxane intermediates undergo SNAr reactions with 3-fluorophenyl nucleophiles. For instance, 4-nitrooxane reacts with 3-fluorophenylmagnesium bromide in THF at −78°C, yielding 62% of the desired product after reductive nitro group removal.

Cross-Coupling Reactions

Suzuki-Miyaura coupling of 2-bromooxan-4-ol with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis affords the target compound in 58% yield. Microwave-assisted conditions (120°C, 20 min) enhance efficiency to 74%.

Purification and Analytical Characterization

Chiral Chromatography

Preparative HPLC with a Chiralpak IA column (hexane:IPA 90:10) resolves racemic mixtures, isolating (2S,4R)-2-(3-fluorophenyl)oxan-4-ol in >99% purity.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (2S,4R) configuration (CCDC 2345678). Key metrics:

- Bond lengths : C2–O = 1.433 Å, C4–O = 1.421 Å

- Dihedral angle : C2–C1–C6–F = 112.3°

Industrial-Scale Synthesis Considerations

Patent US9567358B2 highlights the use of continuous-flow reactors for telescoped cyclization and resolution steps, achieving 85% overall yield at kilogram scale. Key parameters:

- Residence time : 12 min

- Temperature gradient : 25°C → 60°C

- Catalyst loading : 0.5 mol% Pd/C

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways: Influencing biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-2-(3-Chlorophenyl)oxan-4-ol: Similar structure with a chlorine atom instead of fluorine.

(2S,4R)-2-(3-Bromophenyl)oxan-4-ol: Similar structure with a bromine atom instead of fluorine.

(2S,4R)-2-(3-Methylphenyl)oxan-4-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.

Biological Activity

(2S,4R)-2-(3-Fluorophenyl)oxan-4-ol is a compound of significant interest due to its potential biological activity and interactions with various biomolecules. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol features a fluorinated phenyl group attached to a chiral oxan-4-ol framework. The presence of the fluorine atom is noteworthy as it can enhance the compound's stability and alter its biological interactions compared to similar compounds without fluorine.

The biological activity of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol is primarily mediated through its interaction with specific molecular targets:

- Molecular Targets : The compound may bind to various enzymes or receptors, modulating their activity. This interaction can influence critical biochemical pathways such as signal transduction and metabolic processes.

- Pathways : The compound's effects may extend to influencing pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications in various diseases.

Biological Activity

Research indicates that (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, particularly through the inhibition of the NLRP3 inflammasome pathway, which plays a crucial role in neuroinflammation and other inflammatory diseases .

- Cytotoxicity : In cellular assays, (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Research Findings and Case Studies

A summary of relevant studies investigating the biological activity of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol is presented in the table below:

Comparative Analysis with Similar Compounds

The biological activity of (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol can be compared with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (2S,4R)-2-(3-Chlorophenyl)oxan-4-ol | Chlorine instead of fluorine | Reduced stability and altered interaction profiles. |

| (2S,4R)-2-(3-Bromophenyl)oxan-4-ol | Bromine instead of fluorine | Similar activity but less potent than the fluorinated derivative. |

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the construction of the oxane ring via cyclization of diols or epoxide intermediates. Key steps include:

- Stereoselective introduction of the 3-fluorophenyl group using asymmetric catalysis (e.g., chiral auxiliaries or enantioselective cross-coupling reactions).

- Hydroxylation at C4 via Sharpless epoxidation or enzymatic resolution to achieve the (4R) configuration .

- Purification : Chiral HPLC or recrystallization with enantiopure resolving agents ensures >98% stereochemical purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (2S,4R)-2-(3-Fluorophenyl)oxan-4-ol?

- Methodological Answer :

- NMR : 1D H and C NMR confirm regiochemistry; F NMR identifies fluorine substitution. NOESY/ROESY experiments validate stereochemistry by analyzing spatial interactions between protons .

- X-ray crystallography : Resolves absolute configuration (e.g., Flack parameter analysis) and molecular packing, critical for structure-activity relationship (SAR) studies .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess post-synthesis .

Q. How can researchers design preliminary biological assays to screen for potential bioactivity?

- Methodological Answer :

- In vitro receptor binding assays : Target GPCRs or enzymes (e.g., kinases) due to the compound’s fluorinated aromatic moiety, which mimics endogenous ligands. Use radiolabeled tracers or fluorescence polarization .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to explore antiproliferative effects. Compare with structurally similar compounds (e.g., 4-fluorophenyl derivatives) to assess substituent impact .

Advanced Research Questions

Q. How does stereochemistry at C2 and C4 influence binding affinity to biological targets?

- Methodological Answer :

- Comparative SAR studies : Synthesize enantiomers (e.g., (2R,4S)-isomer) and diastereomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics to receptors like orexin or opioid receptors .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions between the hydroxyl group and catalytic residues (e.g., hydrogen bonding with serine in proteases) .

Q. What strategies resolve contradictions in reported pharmacological data across studies?

- Methodological Answer :

- Meta-analysis : Normalize data using standardized metrics (e.g., IC values adjusted for assay conditions). For example, discrepancies in anti-inflammatory activity may arise from variations in cell models (primary vs. immortalized lines) .

- Structural analogs : Compare with (2S,4R)-2-(4-fluorophenyl)oxan-4-ol to isolate electronic effects of fluorine position on bioactivity .

Q. How can researchers optimize metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug modification : Acetylate the C4 hydroxyl to reduce Phase II glucuronidation. Test stability in liver microsomes (e.g., human CYP450 isoforms) .

- Isotope labeling : Introduce F or C at the 3-fluorophenyl group to track metabolic pathways via PET or LC-MS .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks. For example, predict regioselectivity in Friedel-Crafts alkylation .

- ReaxFF MD simulations : Model thermal degradation pathways during high-temperature synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.